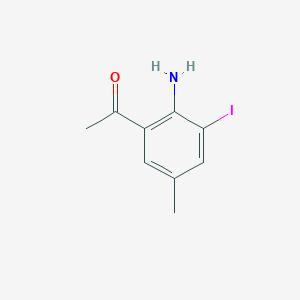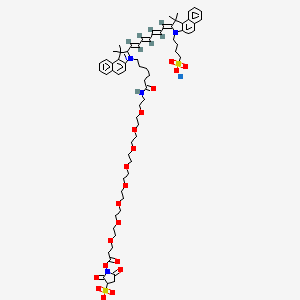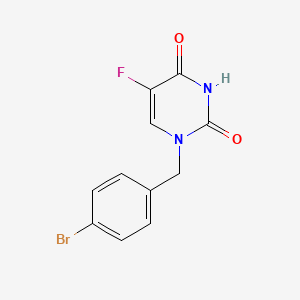
Uracil, 1-(p-bromobenzyl)-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 1-(p-bromobenzyl)-5-fluoro- is a synthetic compound that belongs to the class of modified uracil derivatives. This compound is characterized by the presence of a bromobenzyl group at the 1-position and a fluorine atom at the 5-position of the uracil ring. These modifications confer unique chemical and biological properties to the molecule, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-(p-bromobenzyl)-5-fluoro- typically involves multiple steps, starting from commercially available uracil. The key steps include:
Bromination: Introduction of a bromine atom to the benzyl group.
Fluorination: Introduction of a fluorine atom to the uracil ring.
Coupling: Coupling of the bromobenzyl group to the uracil ring.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis processes to enhance efficiency and scalability. Techniques such as photochemical catalysis and vacuum rectification are employed to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 1-(p-bromobenzyl)-5-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex molecules
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and silica sulfuric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Coupling: Palladium catalysts and bases like sodium ethoxide are employed in coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted uracil derivatives .
Wissenschaftliche Forschungsanwendungen
Uracil, 1-(p-bromobenzyl)-5-fluoro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of Uracil, 1-(p-bromobenzyl)-5-fluoro- involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes and receptors, while the fluorine atom can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Used in organic synthesis for introducing benzyl groups.
4-Bromobenzyl Alcohol: Utilized in the synthesis of various organic compounds.
N-Substituted Isatins: Known for their anticancer properties.
Uniqueness
Uracil, 1-(p-bromobenzyl)-5-fluoro- is unique due to the combined presence of the bromobenzyl and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity .
Eigenschaften
CAS-Nummer |
85093-34-1 |
|---|---|
Molekularformel |
C11H8BrFN2O2 |
Molekulargewicht |
299.10 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8BrFN2O2/c12-8-3-1-7(2-4-8)5-15-6-9(13)10(16)14-11(15)17/h1-4,6H,5H2,(H,14,16,17) |
InChI-Schlüssel |
LZBNOKKOEUKELJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=C(C(=O)NC2=O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


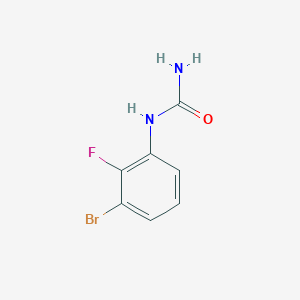
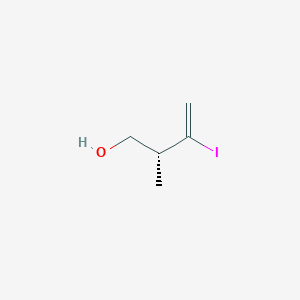
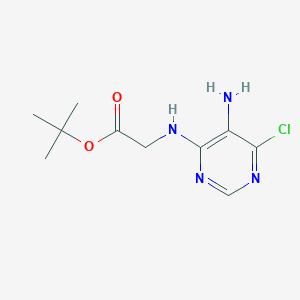
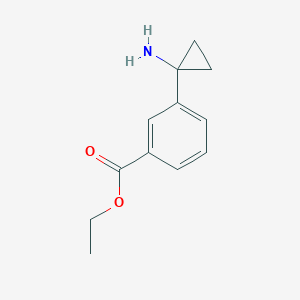
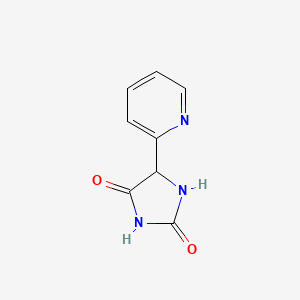
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)

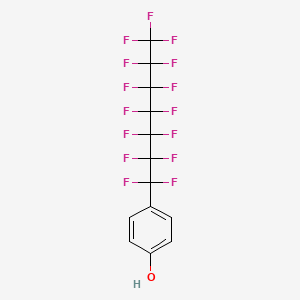

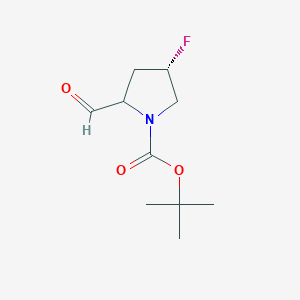
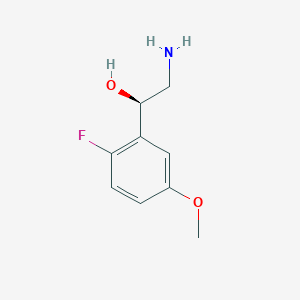
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
